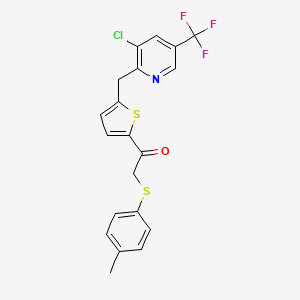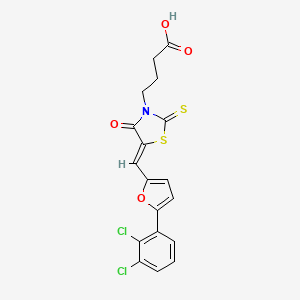
N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, also known as FLX475, is a novel small molecule drug candidate that has gained significant attention in the scientific community for its potential therapeutic applications. FLX475 belongs to the family of isoxazole-containing compounds and is currently being investigated for its anti-inflammatory and immunomodulatory properties.
科学的研究の応用
Synthesis and Anti-tumor Activities
N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is involved in the synthesis of novel isoxazole compounds, which have shown promising anti-tumor activities. A key intermediate in the synthesis process exhibited better anti-tumor activities in preliminary biological tests, highlighting the potential therapeutic applications of these compounds in cancer treatment (Qi Hao-fei, 2011).
Synthesis of Novel Acetamides with Anti-inflammatory Activity
Research on the synthesis of novel acetamides, including derivatives similar to N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, has demonstrated significant anti-inflammatory activity. These compounds were synthesized by reacting various substituted acetamides, and among them, certain derivatives showed notable anti-inflammatory effects, suggesting their potential use in treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).
Antibacterial Evaluation of Isoxazolinyl Oxazolidinones
Compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, specifically isoxazolinyl oxazolidinones, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated lower minimum inhibitory concentration (MIC) values compared to linezolid against various resistant Gram-positive and Gram-negative bacteria, indicating their potential as potent antibacterial agents (V. Varshney et al., 2009).
Src Kinase Inhibitory and Anticancer Activities
Research on N-benzyl substituted acetamide derivatives, related to N-(3-fluoro-4-methylphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, has revealed their potential as Src kinase inhibitors and anticancer agents. These compounds, particularly those with thiazole rings and N-benzyl substitution, have shown promising Src kinase inhibitory activities and anticancer effects against various cancer cell lines, suggesting their applicability in cancer therapy (Asal Fallah-Tafti et al., 2011).
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-3-6-14(7-4-12)18-10-16(22-24-18)11-19(23)21-15-8-5-13(2)17(20)9-15/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKDDLXVGFAHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)

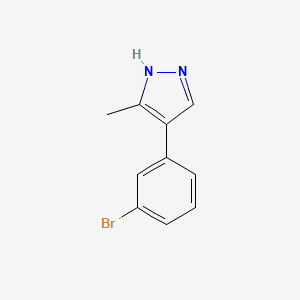
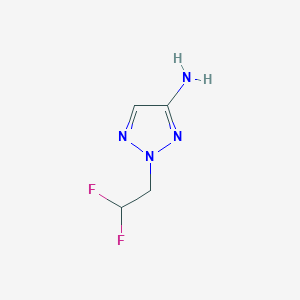
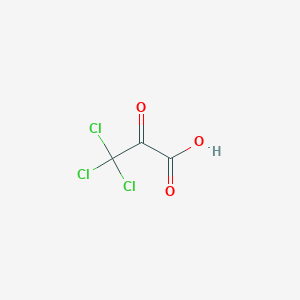
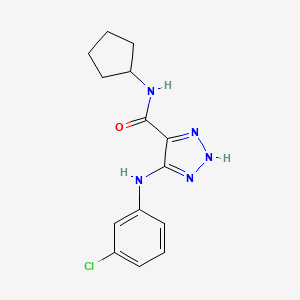
![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2390324.png)
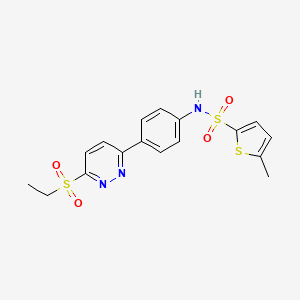
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)
![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)
